4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole
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Overview
Description
4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole is a complex organic compound featuring two thiazole rings and two methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the intermediate 4-(4-methoxyphenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tris(4-methoxyphenyl)amine: Similar in structure but with different electronic properties.
N,N,N’,N’-Tetrakis(4-methoxyphenyl)-1,4-phenylenediamine: Another related compound with distinct chemical behavior.
4-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but differs significantly in reactivity and applications.
Uniqueness
4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole is unique due to its dual thiazole rings and methoxyphenyl groups, which confer specific electronic and steric properties. These features make it particularly valuable in the synthesis of complex organic molecules and in the development of materials with specialized functions.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c1-23-15-7-3-13(4-8-15)17-11-25-19(21-17)20-22-18(12-26-20)14-5-9-16(24-2)10-6-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKBPDSCIPBTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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